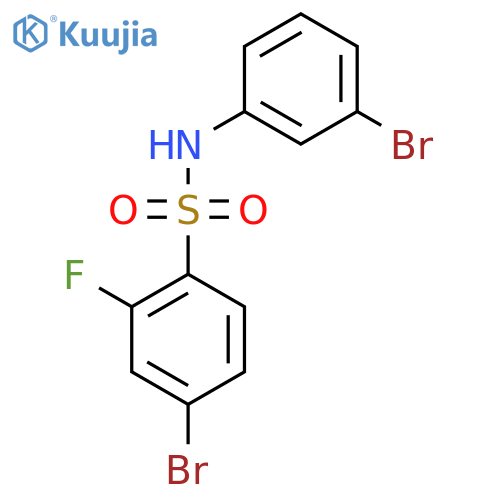

Cas no 1772777-01-1 (4-Bromo-N-(3-bromophenyl)-2-fluorobenzenesulfonamide)

4-Bromo-N-(3-bromophenyl)-2-fluorobenzenesulfonamide 化学的及び物理的性質

名前と識別子

-

- 4-BROMO-N-(3-BROMOPHENYL)-2-FLUOROBENZENESULFONAMIDE

- 4-Bromo-N-(3-bromophenyl)-2-fluoro-benzenesulfonamide

- 4-bromo-N-(3-bromophenyl)-2-fluorobenzene-1-sulfonamide

- XVC77701

- W17627

- AKOS037646485

- AS-69148

- 1772777-01-1

- CS-0060410

- 4-Bromo-N-(3-bromophenyl)-2-fluorobenzenesulfonamide

-

- MDL: MFCD27824753

- インチ: 1S/C12H8Br2FNO2S/c13-8-2-1-3-10(6-8)16-19(17,18)12-5-4-9(14)7-11(12)15/h1-7,16H

- InChIKey: SWWQVDNSEJFEPC-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=C(C=1)F)S(NC1C=CC=C(C=1)Br)(=O)=O

計算された属性

- せいみつぶんしりょう: 408.86060g/mol

- どういたいしつりょう: 406.86265g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 401

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.9

- トポロジー分子極性表面積: 54.6

4-Bromo-N-(3-bromophenyl)-2-fluorobenzenesulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1131050-1g |

4-Bromo-N-(3-bromophenyl)-2-fluorobenzenesulfonamide |

1772777-01-1 | 98% | 1g |

¥387 | 2023-04-15 | |

| eNovation Chemicals LLC | D773203-5g |

4-bromo-N-(3-bromophenyl)-2-fluorobenzenesulfonamide |

1772777-01-1 | 95% | 5g |

$155 | 2025-02-26 | |

| Aaron | AR019FJ6-250mg |

4-Bromo-N-(3-bromophenyl)-2-fluorobenzenesulfonamide |

1772777-01-1 | 95% | 250mg |

$25.00 | 2025-02-28 | |

| Aaron | AR019FJ6-5g |

4-BROMO-N-(3-BROMOPHENYL)-2-FLUOROBENZENESULFONAMIDE |

1772777-01-1 | 98% | 5g |

$94.00 | 2025-03-22 | |

| A2B Chem LLC | AV18550-5g |

4-bromo-N-(3-bromophenyl)-2-fluorobenzenesulfonamide |

1772777-01-1 | 95% | 5g |

$71.00 | 2024-04-20 | |

| eNovation Chemicals LLC | D773203-100mg |

4-bromo-N-(3-bromophenyl)-2-fluorobenzenesulfonamide |

1772777-01-1 | 95% | 100mg |

$55 | 2024-06-06 | |

| ChemScence | CS-0060410-250mg |

4-Bromo-N-(3-bromophenyl)-2-fluorobenzenesulfonamide |

1772777-01-1 | 98.53% | 250mg |

$50.0 | 2022-04-27 | |

| Ambeed | A984528-250mg |

4-Bromo-N-(3-bromophenyl)-2-fluoro-benzenesulfonamide |

1772777-01-1 | 95% | 250mg |

$8.0 | 2025-02-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1131050-5g |

4-Bromo-N-(3-bromophenyl)-2-fluorobenzenesulfonamide |

1772777-01-1 | 98% | 5g |

¥2227 | 2023-04-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1131050-100mg |

4-Bromo-N-(3-bromophenyl)-2-fluorobenzenesulfonamide |

1772777-01-1 | 98% | 100mg |

¥100 | 2023-04-15 |

4-Bromo-N-(3-bromophenyl)-2-fluorobenzenesulfonamide 関連文献

-

Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224

-

S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136

-

J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058

-

Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959

4-Bromo-N-(3-bromophenyl)-2-fluorobenzenesulfonamideに関する追加情報

Introduction to 4-Bromo-N-(3-bromophenyl)-2-fluorobenzenesulfonamide (CAS No. 1772777-01-1)

4-Bromo-N-(3-bromophenyl)-2-fluorobenzenesulfonamide (CAS No. 1772777-01-1) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its brominated aromatic structure and sulfonamide functional group, exhibits a unique set of chemical properties that make it a promising candidate for further exploration in drug development. The presence of both bromine and fluorine substituents on the benzene ring enhances its reactivity, making it a versatile intermediate in synthetic chemistry.

The sulfonamide moiety is particularly noteworthy, as it is a well-known pharmacophore in many active pharmaceutical ingredients (APIs). Sulfonamides are widely recognized for their antimicrobial, anti-inflammatory, and diuretic properties. The incorporation of bromine and fluorine into this framework not only modifies the electronic and steric properties of the molecule but also influences its biological activity. This compound’s structure suggests potential applications in the development of novel therapeutic agents targeting various diseases.

In recent years, there has been a surge in research focused on developing new sulfonamide derivatives with enhanced pharmacological profiles. The combination of bromine and fluorine substituents in 4-Bromo-N-(3-bromophenyl)-2-fluorobenzenesulfonamide has been explored for its ability to modulate enzyme inhibition and receptor binding. Studies have shown that such modifications can lead to improved drug efficacy and reduced side effects. The bromine atom, in particular, can serve as a handle for further functionalization, allowing chemists to design more complex molecules with tailored biological activities.

One of the most exciting aspects of this compound is its potential in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often implicated in diseases such as cancer. By designing molecules that specifically inhibit kinase activity, researchers aim to develop treatments that can disrupt abnormal cell growth and proliferation. The structural features of 4-Bromo-N-(3-bromophenyl)-2-fluorobenzenesulfonamide make it an attractive scaffold for such inhibitors, as the bromine and fluorine substituents can be strategically positioned to interact with key residues in the kinase active site.

Furthermore, the sulfonamide group provides a site for hydrogen bonding interactions, which are critical for binding to biological targets. This property has been exploited in the design of drugs that require precise molecular recognition. For instance, sulfonamides have been successfully incorporated into drugs that target bacterial dihydropteroate synthase (DHPS), an enzyme essential for bacterial folate metabolism. By modifying the substituents on the sulfonamide ring, researchers can fine-tune the binding affinity and selectivity of their compounds.

The synthesis of 4-Bromo-N-(3-bromophenyl)-2-fluorobenzenesulfonamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the bromination of a suitable aromatic precursor, followed by nucleophilic substitution to introduce the sulfonamide group. The fluorine atom is then incorporated through halogen exchange or direct fluorination techniques. Each step must be meticulously controlled to avoid unwanted side reactions that could compromise the integrity of the final product.

Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly useful in constructing complex aromatic structures with high precision. These methods not only improve the overall yield but also reduce the environmental impact of the synthesis by minimizing waste generation.

The biological evaluation of 4-Bromo-N-(3-bromophenyl)-2-fluorobenzenesulfonamide has revealed several promising leads for further development. In vitro studies have demonstrated its potential as an inhibitor of various kinases, including those overexpressed in cancer cells. Additionally, preliminary pharmacokinetic studies suggest that this compound exhibits good oral bioavailability and metabolic stability, making it a viable candidate for clinical translation.

One notable study published in a leading pharmaceutical journal highlighted the compound’s ability to inhibit cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation. CDKs are frequently dysregulated in cancer cells, making them attractive targets for therapeutic intervention. The study showed that 4-Bromo-N-(3-bromophenyl)-2-fluorobenzenesulfonamide could effectively block CDK activity without significant toxicity to normal cells. This finding opens up new avenues for developing targeted cancer therapies.

Another area where this compound shows promise is in the treatment of inflammatory diseases. Sulfonamides have long been known for their anti-inflammatory properties, and recent research suggests that modifications to their structure can enhance their efficacy while reducing side effects. The specific combination of bromine and fluorine substituents in 4-Bromo-N-(3-bromophenyl)-2-fluorobenzenesulfonamide may contribute to its ability to modulate inflammatory pathways by inhibiting key enzymes such as COX-2 and LOX.

The development of novel drug candidates is an iterative process that involves continuous refinement based on both chemical synthesis data and biological activity assays. Researchers often use computational modeling techniques to predict how different structural modifications will affect biological activity before conducting experimental validation. These models can help identify optimal substituent patterns and predict potential drug-likeness properties such as solubility, permeability, and metabolic stability.

In conclusion,4-Bromo-N-(3-bromophenyl)-2-fluorobenzenesulfonamide (CAS No. 1772777-01-1) represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique structural features make it a versatile scaffold for designing novel drugs targeting kinases, inflammatory diseases, and other conditions characterized by dysregulated cellular signaling pathways. As research continues to uncover new biological targets and synthetic methodologies,4-Bromo-N-(3-bromophenyl)-2-fluorobenzenesulfonamide is poised to play an important role in future drug development efforts.

1772777-01-1 (4-Bromo-N-(3-bromophenyl)-2-fluorobenzenesulfonamide) 関連製品

- 853771-91-2(4-Methoxy-3-(trifluoromethoxy)benzyl alcohol)

- 1539277-95-6((1R)-6-[(benzyloxy)carbonyl]-6-azaspiro[2.5]octane-1-carboxylic acid)

- 2283668-27-7(2-(1-{(benzyloxy)carbonylamino}-4,4-difluorocyclohexyl)acetic acid)

- 2229617-21-2(2-bromo-6-methoxy-3-2-(methylamino)ethylphenol)

- 866845-82-1(1-(3-fluorophenyl)methyl-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one)

- 1286717-47-2(1-benzyl-4-6-(4-bromobenzenesulfonyl)pyridine-3-carbonylpiperazine)

- 1212787-76-2(4-[[2-Cyano-1-oxo-3-(3-thienyl)-2-propen-1-yl]amino]benzoic acid)

- 2219408-65-6(tert-butyl 6-oxa-3-azaspirobicyclo3.1.0hexane-2,1'-cyclohexane-3-carboxylate)

- 1696855-78-3(2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}acetamide)

- 1217849-53-0((2R)-2-amino-3-(2,4-dinitrophenyl)propanoic acid)